Lipophilicity Advantage: XLogP3 = 0.4 vs. Free Acid Analog (XLogP3 = 0.1) — Impact on Membrane Permeability in Cell-Based Assays
The target methyl ester exhibits a computed XLogP3-AA of 0.4, compared with XLogP3-AA = 0.1 for its direct free acid analog, 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1177342-49-2) [1]. This 0.3 log unit difference corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient. Additionally, the methyl ester possesses zero hydrogen bond donors (HBD = 0), whereas the free acid has HBD = 1 (carboxylic acid proton) [1][2]. The combination of higher lipophilicity and absence of an ionizable acid proton predicts superior passive membrane permeability for the ester in cell-based permeability assays, while retaining the option for intracellular esterase-mediated hydrolysis to release the free acid as a pro-drug strategy .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; HBD = 0; TPSA = 44.1 Ų |
| Comparator Or Baseline | Free acid analog: XLogP3-AA = 0.1; HBD = 1; TPSA = 55.1 Ų (PubChem CID 49879438) |
| Quantified Difference | ΔXLogP3 = +0.3 (2-fold higher partition coefficient); ΔHBD = -1; ΔTPSA = -11.0 Ų |
| Conditions | XLogP3-AA computed by PubChem 3.0 algorithm (2019-2021 release); TPSA by Cactvs 3.4.6.11 |
Why This Matters
For procurement decisions where the compound will be used in cell-based assays, the 2-fold higher lipophilicity and absence of an ionizable acid proton predict better membrane penetration, reducing the risk of false-negative results due to poor cellular uptake compared with the free acid.
- [1] PubChem. Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate (CID 121552635). XLogP3-AA = 0.4; HBD = 0; TPSA = 44.1 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid (CID 49879438). XLogP3-AA = 0.1; HBD = 1; TPSA = 55.1 Ų. National Center for Biotechnology Information. View Source
